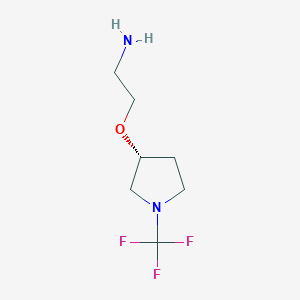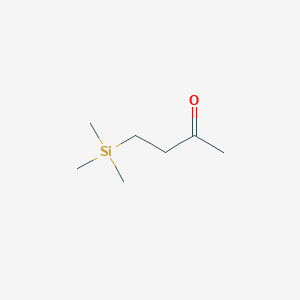
4-Trimethylsilyl-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trimethylsilyl)-2-butanone is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butanone backbone. This compound is notable for its utility in organic synthesis, particularly as a reagent and intermediate in various chemical reactions. The trimethylsilyl group imparts unique properties to the molecule, such as increased volatility and chemical stability, making it valuable in both laboratory and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylsilyl)-2-butanone typically involves the reaction of 2-butanone with a trimethylsilylating agent. One common method is the reaction of 2-butanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
On an industrial scale, the production of 4-(Trimethylsilyl)-2-butanone can be achieved through a similar process, but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trimethylsilyl)-2-butanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Trimethylsilyl)-2-butanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals, polymers, and materials science .
Mecanismo De Acción
The mechanism of action of 4-(Trimethylsilyl)-2-butanone involves the reactivity of the trimethylsilyl group. This group can act as a protecting group for hydroxyl and other reactive functional groups, preventing unwanted side reactions during synthesis. The trimethylsilyl group can be selectively removed under mild conditions, revealing the protected functional group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl fluoride
- Trimethylsilyl bromide
- Trimethylsilyl iodide
- Trimethylsilyl cyanide
- Trimethylsilyl azide
- Trimethylsilyl trifluoromethanesulfonate
Uniqueness
4-(Trimethylsilyl)-2-butanone is unique due to its specific structure, which combines the reactivity of the trimethylsilyl group with the functional versatility of the butanone backbone. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts .
Propiedades
Número CAS |
13506-88-2 |
|---|---|
Fórmula molecular |
C7H16OSi |
Peso molecular |
144.29 g/mol |
Nombre IUPAC |
4-trimethylsilylbutan-2-one |
InChI |
InChI=1S/C7H16OSi/c1-7(8)5-6-9(2,3)4/h5-6H2,1-4H3 |
Clave InChI |
YGRIAGFGPDBPCM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


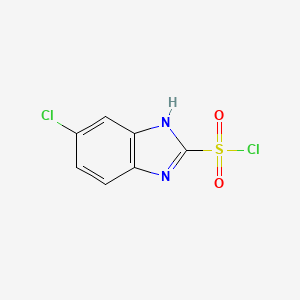
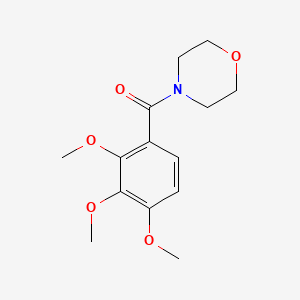
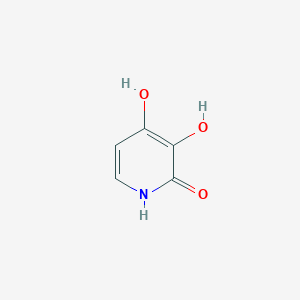
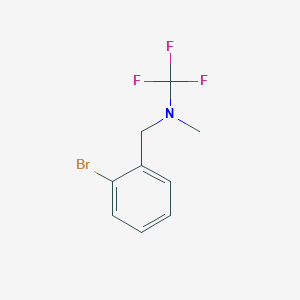
![(7-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13963003.png)
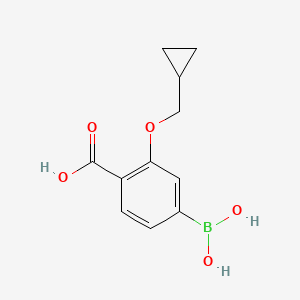
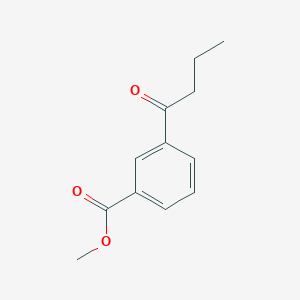
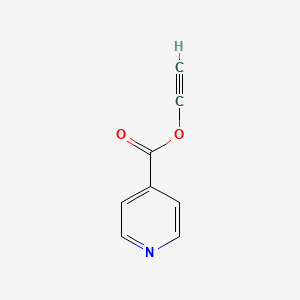
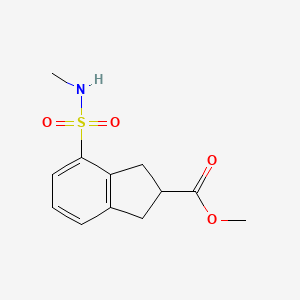
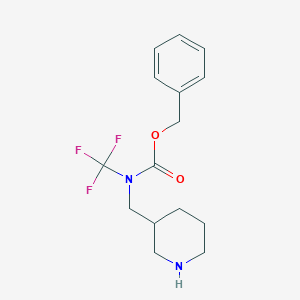
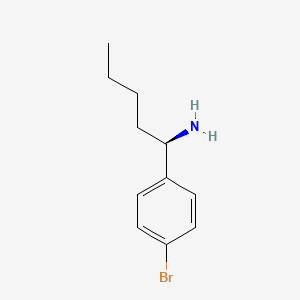
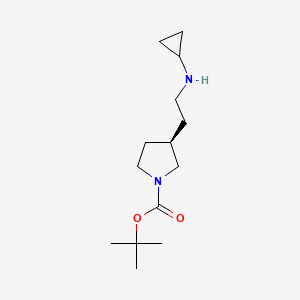
![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
